molecular formula C11H6N4OS B13815585 5-Isocyanato-2-(4-thiazolyl)-1H-benzimidazole CAS No. 55044-84-3

5-Isocyanato-2-(4-thiazolyl)-1H-benzimidazole

Cat. No.: B13815585
CAS No.: 55044-84-3
M. Wt: 242.26 g/mol
InChI Key: JYOWCWRYAQVQBL-UHFFFAOYSA-N
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Description

5-Isocyanato-2-(4-thiazolyl)-1H-benzimidazole is a chemical compound that features a benzimidazole core with an isocyanate group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isocyanato-2-(4-thiazolyl)-1H-benzimidazole typically involves the reaction of 2-(4-thiazolyl)-1H-benzimidazole with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to control the reactivity of the isocyanate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems to control the addition of reagents and the reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isocyanato-2-(4-thiazolyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Substitution Reactions:

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Substitution Reactions: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides are used. The reactions often require a catalyst or an acidic medium.

    Cyclization Reactions: Cyclization can be induced by heating the compound in the presence of a suitable base or acid.

Major Products Formed

    Ureas: Formed by the reaction of the isocyanate group with amines.

    Carbamates: Formed by the reaction of the isocyanate group with alcohols.

    Thiocarbamates: Formed by the reaction of the isocyanate group with thiols.

    Substituted Thiazoles: Formed by electrophilic substitution on the thiazole ring.

Scientific Research Applications

5-Isocyanato-2-(4-thiazolyl)-1H-benzimidazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings with specific properties.

    Industrial Chemistry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Isocyanato-2-(4-thiazolyl)-1H-benzimidazole involves its ability to react with nucleophiles, leading to the formation of stable adducts. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isocyanate group is highly reactive and can form covalent bonds with amino acid residues, leading to the modification of protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Isocyanato-1H-benzimidazole: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    5-Isocyanato-1H-benzimidazole: Similar structure but without the thiazole ring, leading to different reactivity and applications.

    2-(4-Thiazolyl)-1H-benzimidazole: Lacks the isocyanate group, limiting its ability to form ureas, carbamates, and thiocarbamates.

Uniqueness

5-Isocyanato-2-(4-thiazolyl)-1H-benzimidazole is unique due to the presence of both the isocyanate group and the thiazole ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(6-isocyanato-1H-benzimidazol-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4OS/c16-5-12-7-1-2-8-9(3-7)15-11(14-8)10-4-17-6-13-10/h1-4,6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOWCWRYAQVQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=O)NC(=N2)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701630
Record name 6-Isocyanato-2-(1,3-thiazol-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55044-84-3
Record name 6-Isocyanato-2-(1,3-thiazol-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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